molecular formula C₃₄H₃₆O₆ B1139992 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside CAS No. 61820-04-0

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside

Cat. No.: B1139992
CAS No.: 61820-04-0
M. Wt: 540.65
InChI Key:
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Description

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a complex carbohydrate molecule. It is primarily used in research related to cancer therapeutics, immunological disorders, and vaccine development. The compound has a molecular formula of C34H36O6 and a molecular weight of 540.64600 .

Mechanism of Action

Target of Action

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is a custom synthesis that has been modified with methylation and fluorination . It is an oligosaccharide composed of saccharides linked by glycosidic bonds

Mode of Action

It is known that the compound is used in molecular biology for glycosylation studies , which suggests that it may interact with its targets through glycosidic bonds.

Biochemical Pathways

The compound is used in the research of synthesis of antiviral and anticancer drugs targeting glycosyltransferase enzymes . Glycosyltransferases are enzymes that establish natural glycosidic linkages. They catalyze the transfer of saccharide moieties from an activated nucleotide sugar (donor substrate) to a nucleophilic acceptor molecule, the nucleophile of which can be oxygen, nitrogen, sulfur, or carbon .

Pharmacokinetics

The compound’s molecular weight of 54065 g/mol may influence its pharmacokinetic properties, as molecular weight can affect a drug’s absorption and distribution within the body.

Result of Action

It is used in the research of synthesis of antiviral and anticancer drugs , suggesting that it may have potential effects on viral replication and cancer cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at temperatures below -15°C , indicating that temperature can affect its stability. Additionally, the compound’s boiling point of 676.10 °C may also be a factor in its stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside can be synthesized through the benzylation of galactopyranoside derivatives. The process involves the protection of hydroxyl groups using benzyl groups. A common method includes the use of benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions include various benzylated derivatives, alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrate molecules.

    Biology: The compound is utilized in studying cell surface interactions and glycosylation processes.

    Medicine: Research focuses on its potential in cancer therapeutics and immunological studies.

    Industry: It is used in the development of vaccines and other pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose: Another benzylated derivative used in similar research applications.

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A related compound with similar protective groups but different sugar moiety.

    Methyl α-D-galactoside: A simpler derivative used in carbohydrate research.

Uniqueness

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific benzylation pattern, which provides stability and allows for selective reactions. This makes it particularly useful in synthesizing complex carbohydrate structures and studying their biological functions.

Properties

IUPAC Name

(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHZEIVSXDXEMO-BGSSSCFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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